molecular formula C12H7FN2 B189802 5-(4-Fluorophenyl)nicotinonitrile CAS No. 154237-18-0

5-(4-Fluorophenyl)nicotinonitrile

Cat. No.: B189802
CAS No.: 154237-18-0
M. Wt: 198.2 g/mol
InChI Key: ZRHFEKRFDPUAMI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)nicotinonitrile is an organic compound that belongs to the class of nitriles It features a pyridine ring substituted with a 4-fluorophenyl group and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)nicotinonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Derivatives with different substituents on the phenyl ring.

    Reduction: 5-(4-Fluorophenyl)pyridine-3-amine.

    Oxidation: This compound N-oxide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)nicotinonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and binding interactions in biological systems. This makes it particularly useful in drug design and materials science .

Properties

IUPAC Name

5-(4-fluorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHFEKRFDPUAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622900
Record name 5-(4-Fluorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154237-18-0
Record name 5-(4-Fluorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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